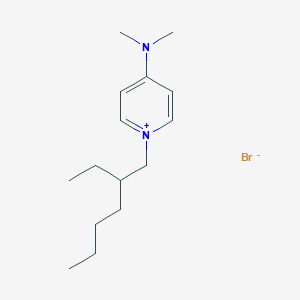
4-(Dimethylamino)-1-(2-ethylhexyl)pyridin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylamino)-1-(2-ethylhexyl)pyridin-1-ium bromide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry and biology. These compounds often exhibit antimicrobial properties and are used in various industrial and medical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-1-(2-ethylhexyl)pyridin-1-ium bromide typically involves the quaternization of a pyridine derivative with an alkyl halide. The reaction is usually carried out in a polar solvent such as acetonitrile or ethanol under reflux conditions. The general reaction scheme is as follows:
Starting Materials: Pyridine derivative and 2-ethylhexyl bromide.
Reaction Conditions: Reflux in acetonitrile or ethanol.
Product Isolation: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of quaternary ammonium compounds like this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Dimethylamino)-1-(2-ethylhexyl)pyridin-1-ium bromide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions under specific conditions, although these reactions are less common for quaternary ammonium compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield a variety of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Exhibits antimicrobial properties and can be used in the formulation of disinfectants.
Medicine: Potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Used in the production of surfactants and detergents.
Mecanismo De Acción
The mechanism of action of 4-(Dimethylamino)-1-(2-ethylhexyl)pyridin-1-ium bromide is largely dependent on its quaternary ammonium structure. This structure allows the compound to interact with negatively charged surfaces, such as bacterial cell membranes, leading to disruption of membrane integrity and cell death. The compound may also interact with various molecular targets, including enzymes and receptors, to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium Chloride: Used in mouthwashes and throat lozenges for its antiseptic properties.
Tetrabutylammonium Bromide: Commonly used as a phase transfer catalyst in organic synthesis.
Uniqueness
4-(Dimethylamino)-1-(2-ethylhexyl)pyridin-1-ium bromide is unique due to its specific alkyl chain length and substitution pattern, which may confer distinct physicochemical properties and biological activities compared to other quaternary ammonium compounds.
Propiedades
Número CAS |
127269-24-3 |
|---|---|
Fórmula molecular |
C15H27BrN2 |
Peso molecular |
315.29 g/mol |
Nombre IUPAC |
1-(2-ethylhexyl)-N,N-dimethylpyridin-1-ium-4-amine;bromide |
InChI |
InChI=1S/C15H27N2.BrH/c1-5-7-8-14(6-2)13-17-11-9-15(10-12-17)16(3)4;/h9-12,14H,5-8,13H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
DIFDOPSLBYNPKJ-UHFFFAOYSA-M |
SMILES canónico |
CCCCC(CC)C[N+]1=CC=C(C=C1)N(C)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]pyrrolidin-2-one](/img/structure/B14294999.png)
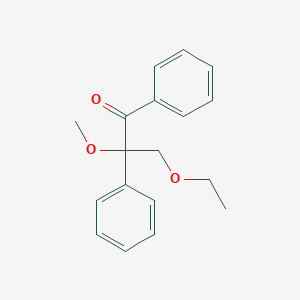
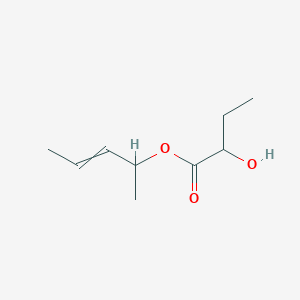

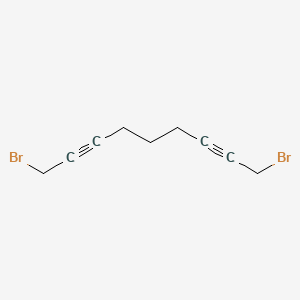


![Benzenemethanol, 3,4,5-tris[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14295039.png)
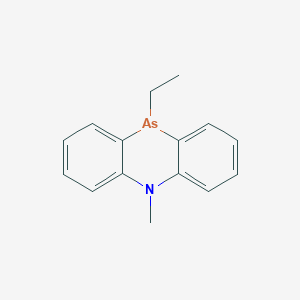
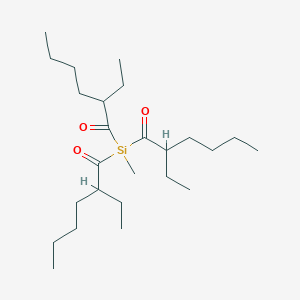

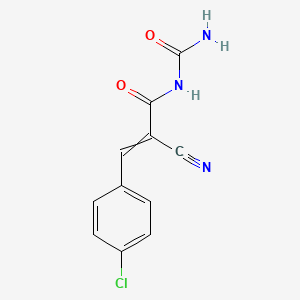
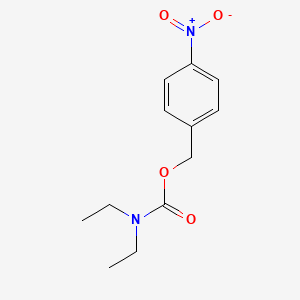
![Benzene, 1-azido-3-[(4-azidophenyl)sulfonyl]-](/img/structure/B14295074.png)
